(6S)-Tetrahydrofolic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

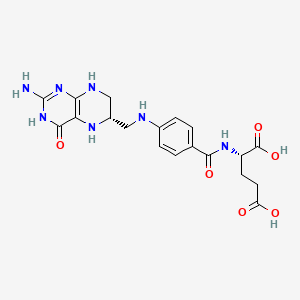

(6S)-5,6,7,8-tetrahydrofolic acid is a derivative of folic acid in which the pteridine ring is fully reduced; it is the parent compound of a variety of coenzymes that serve as carriers of one-carbon groups in metabolic reactions. It has a role as a cofactor. It is a conjugate acid of a (6S)-5,6,7,8-tetrahydrofolate(2-).

(6S)-5,6,7,8-Tetrahydrofolate is a natural product found in Homo sapiens with data available.

Aplicaciones Científicas De Investigación

Biological Importance

(6S)-Tetrahydrofolic acid is essential for:

- DNA Synthesis and Repair : It acts as a cofactor in the synthesis of nucleotides, which are the building blocks of DNA. This function is vital for cell division and growth.

- Amino Acid Metabolism : It participates in the metabolism of amino acids, particularly in the conversion of homocysteine to methionine, which is crucial for protein synthesis and methylation reactions.

- Neurotransmitter Production : Folate derivatives are involved in the synthesis of neurotransmitters, influencing mood and cognitive functions.

Treatment of Folate Deficiency

Folate deficiency can lead to severe health issues such as megaloblastic anemia and neural tube defects during pregnancy. Supplementation with (6S)-THFA is shown to be more effective than conventional folic acid due to its bioavailability and direct utilization by the body:

- Clinical Study Results : A study indicated that (6S)-5-methyltetrahydrofolate increased plasma folate levels more effectively than folic acid in both normal individuals and those with genetic variations affecting folate metabolism .

| Parameter | (6S)-5-MTHF | Folic Acid |

|---|---|---|

| Area Under Curve (AUC) | Higher | Lower |

| Maximum Concentration (C_max) | Higher | Lower |

| Time to Max Concentration | Shorter | Longer |

Cancer Treatment

This compound derivatives have been explored as potential treatments for various cancers due to their role in inhibiting cell proliferation:

- Antifolate Compounds : The compound (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolate has been evaluated for its efficacy against breast cancer and non-small cell lung cancer . These compounds inhibit key enzymes in purine biosynthesis, thus hindering cancer cell growth.

Nutritional Applications

This compound is increasingly used in dietary supplements and fortified foods:

- Prenatal Vitamins : Its incorporation into prenatal vitamins helps prevent neural tube defects by ensuring adequate folate levels during pregnancy.

- Fortified Foods : It is used to enhance the nutritional profile of various food products, contributing to public health initiatives aimed at reducing folate deficiency in populations.

Research Applications

In biochemical research, this compound serves as a vital reagent:

- Enzyme Studies : It is used to study enzymes involved in folate metabolism and related pathways.

- Cell Culture : Researchers utilize it in cell culture media to support cellular growth and function.

Case Study 1: Efficacy in Pregnancy

A clinical trial involving pregnant women demonstrated that supplementation with (6S)-5-methyltetrahydrofolate significantly improved serum folate concentrations compared to traditional folic acid supplementation. This led to a decrease in adverse pregnancy outcomes associated with low folate levels .

Case Study 2: Cancer Treatment Efficacy

In a study examining the effects of antifolate compounds on cancer cell lines, both (6R) and (6S) forms showed comparable efficacy in inhibiting tumor growth. The findings suggest that these compounds could be developed into effective therapeutic agents against various malignancies .

Propiedades

Fórmula molecular |

C19H23N7O6 |

|---|---|

Peso molecular |

445.4 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11-,12-/m0/s1 |

Clave InChI |

MSTNYGQPCMXVAQ-RYUDHWBXSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

SMILES isomérico |

C1[C@@H](NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.